The presence of the Deuterium (D) atom and the Carbon-13 (¹³C) isotope in specific positions of the molecule makes Deuterio(phenyl)(113C)methanone a valuable tool for isotope labeling studies in various fields.
By incorporating this molecule into a reaction pathway, researchers can track the movement of the labeled atoms within the molecule. This information helps elucidate reaction mechanisms and understand how bonds are formed and broken during chemical processes [].
In biological research, Deuterio(phenyl)(113C)methanone can be used to trace metabolic pathways. When introduced into a cell or organism, the labeled molecule can be incorporated into various biomolecules. By analyzing the position of the isotopes in these biomolecules, researchers can gain insights into cellular metabolism [].
The ¹³C isotope in Deuterio(phenyl)(113C)methanone enhances the signal in Carbon-13 NMR spectroscopy. This technique allows researchers to study the structure and dynamics of molecules by analyzing the interaction of the nuclei with a strong magnetic field. The enriched ¹³C isotope provides a stronger signal compared to its naturally occurring counterpart, leading to better sensitivity and resolution in NMR experiments [].
Benz(aldehyde-D)-carbonyl-13C is an isotopically labeled form of benzaldehyde, specifically featuring a carbon-13 isotope at the carbonyl position. Benzaldehyde itself is an aromatic aldehyde with the chemical formula . It is characterized by a colorless liquid state and a distinct almond-like odor, commonly associated with its use as a flavoring agent in foods and fragrances. The incorporation of the carbon-13 isotope allows for enhanced analytical capabilities, particularly in nuclear magnetic resonance spectroscopy, where it aids in the study of molecular structures and dynamics.
These reactions are fundamental in organic synthesis and can be influenced by the presence of the carbon-13 isotope, which can provide insights into reaction mechanisms through isotopic labeling studies.
The biological activity of benzaldehyde derivatives, including benz(aldehyde-D)-carbonyl-13C, has been explored in various contexts. Benzaldehyde exhibits antimicrobial properties and has been shown to possess cytotoxic effects against certain cancer cell lines. Additionally, it has been investigated for its potential neuroprotective effects due to its ability to modulate neurotransmitter systems. The isotopic labeling may enhance studies on metabolic pathways involving benzaldehyde and its derivatives.
Benz(aldehyde-D)-carbonyl-13C can be synthesized through several methods:
These methods allow for the production of labeled compounds suitable for research applications.
Benz(aldehyde-D)-carbonyl-13C has several applications:
Interaction studies involving benz(aldehyde-D)-carbonyl-13C often focus on its reactivity and behavior in biological systems. Researchers utilize its isotopic nature to trace interactions at the molecular level, providing insights into how benzaldehyde interacts with enzymes or other biomolecules. These studies are crucial for understanding its biological effects and potential therapeutic applications.
Benz(aldehyde-D)-carbonyl-13C shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Benzaldehyde | Simple aromatic aldehyde; widely used as a flavoring agent. | |
Acetophenone | Contains a ketone functional group; used in perfumes. | |
Cinnamaldehyde | Exhibits anti-inflammatory properties; found in cinnamon oil. | |
Salicylaldehyde | Contains a hydroxyl group; used in organic synthesis. |
The uniqueness of benz(aldehyde-D)-carbonyl-13C lies primarily in its isotopic labeling, which allows for detailed studies that are not possible with non-labeled compounds. This feature enhances its utility in research settings focused on organic chemistry and biochemistry.
Irritant;Health Hazard